IN-LEDGF/p75 PPI Inhibition: D77 as Foundational Scaffold vs. Next-Generation Analog M7-8
In a yeast two-hybrid assay designed to quantify the inhibition of the HIV-1 IN-LEDGF/p75 interaction, the foundational compound D77 demonstrated an IC50 value of >100 μM. A next-generation analog from a focused SAR study, compound M7-8, exhibited a markedly improved IC50 of 82.52 μM [1]. This head-to-head comparison establishes D77 as the essential starting point for medicinal chemistry optimization and validates the assay system for screening improved PPI inhibitors.
| Evidence Dimension | Inhibition of HIV-1 IN-LEDGF/p75 Protein-Protein Interaction |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | Compound M7-8 (next-generation analog): IC50 = 82.52 μM |
| Quantified Difference | M7-8 is at least 1.21-fold more potent than D77 in this assay (calculated from the lower bound of D77's IC50). |
| Conditions | Yeast two-hybrid assay system |
Why This Matters
This data confirms D77's role as a critical tool compound for establishing and benchmarking PPI inhibition assays, enabling the quantitative comparison and development of more potent derivatives.
- [1] Chen, L., et al. (2011). Design, Synthesis and Biological Activity of HIV-1/IN-LEDGF/p75 Interaction Inhibitors (Master's thesis, East China University of Science and Technology). View Source
